Benserazide hydrochloride
CAS No.: 14919-77-8
VCID: VC20750589
Molecular Formula: C10H16ClN3O5
Molecular Weight: 293.70 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | What is Benserazide Hydrochloride?Benserazide hydrochloride is a medication primarily used in conjunction with levodopa for the treatment of Parkinson's disease . It functions as a peripheral aromatic L-amino acid decarboxylase inhibitor, also known as a DOPA decarboxylase inhibitor . Function and Mechanism of ActionBenserazide inhibits aromatic L-amino acid decarboxylase (AADC) in the peripheral circulatory system . Since benserazide cannot cross the blood-brain barrier, it specifically blocks the conversion of L-DOPA to dopamine outside the brain . By inhibiting the peripheral decarboxylation of levodopa, benserazide increases the amount of levodopa that reaches the central nervous system . This reduces the required dose of levodopa and minimizes gastrointestinal side effects, leading to a more rapid therapeutic response and a simpler dosage regimen . Therapeutic UsesBenserazide hydrochloride is primarily used as an antiparkinsonian drug . It is administered with levodopa to manage Parkinson's disease . The combination helps to reduce the systemic side effects of levodopa by preventing its conversion to dopamine in the periphery . Environmental FateBenserazide hydrochloride is not readily biodegradable . Studies on its environmental fate show:
BOD = Biochemical oxygen demand; DOC = Dissolved organic carbon; HPLC = High-performance liquid chromatography; ThOD = Theoretical oxygen demand Synthesis |
|||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 14919-77-8 | |||||||||||||||||||||||||||||||||
Product Name | Benserazide hydrochloride | |||||||||||||||||||||||||||||||||
Molecular Formula | C10H16ClN3O5 | |||||||||||||||||||||||||||||||||
Molecular Weight | 293.70 g/mol | |||||||||||||||||||||||||||||||||
IUPAC Name | 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |||||||||||||||||||||||||||||||||
Standard InChIKey | ULFCBIUXQQYDEI-UHFFFAOYSA-N | |||||||||||||||||||||||||||||||||
SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |||||||||||||||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |||||||||||||||||||||||||||||||||
Purity | 98% | |||||||||||||||||||||||||||||||||
Related CAS | 14046-64-1, 31796-68-6 | |||||||||||||||||||||||||||||||||
Solubility | 35.4 [ug/mL] (The mean of the results at pH 7.4) | |||||||||||||||||||||||||||||||||
Synonyms | BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride | |||||||||||||||||||||||||||||||||
Reference | 1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206. 2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217. 3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741. 4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734. 5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233. | |||||||||||||||||||||||||||||||||
PubChem Compound | 26964 | |||||||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume